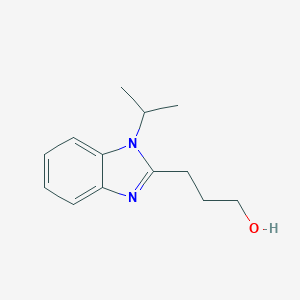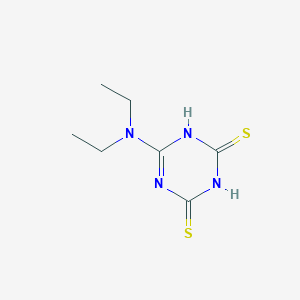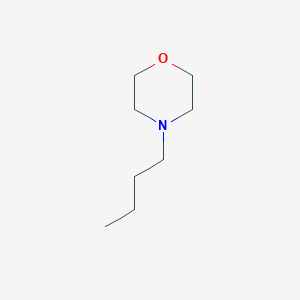
4-Butylmorpholine
Vue d'ensemble
Description
4-Butylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholines are heterocyclic organic compounds featuring a six-membered ring containing both nitrogen and oxygen atoms. This structure is known for its chemical versatility and is often used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Synthesis Analysis
The synthesis of morpholine derivatives, such as 4-Butylmorpholine, can be achieved through various synthetic routes. For instance, the Pd-catalyzed direct coupling of aryl ethers with morpholines has been reported to produce 4-cyclohexylmorpholines, which are structurally related to 4-Butylmorpholine . This method utilizes H2 as a hydrogen source and does not require acidic additives, indicating a potential pathway for the synthesis of 4-Butylmorpholine by modifying the starting materials or reaction conditions.
Molecular Structure Analysis
Morpholine derivatives typically exhibit a six-membered ring with an amine and ether functional group. The presence of these functional groups contributes to the compound's reactivity and interaction with other molecules. While the specific molecular structure of 4-Butylmorpholine is not detailed in the provided papers, it can be inferred that the compound would have similar structural characteristics to other morpholine derivatives, such as a flexible ring system and substituents that can influence its physical and chemical properties.
Chemical Reactions Analysis
The reactivity of morpholine derivatives is influenced by the presence of the nitrogen and oxygen atoms in the ring. These atoms can participate in various chemical reactions, including cycloadditions, as seen in the synthesis of (+)-brefeldin A using a chiral building block derived from a morpholine precursor . Additionally, the synthesis of 4-phenylbutenone derivatives, which are structurally related to 4-Butylmorpholine, involves reactions that yield products with significant biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Butylmorpholine would be expected to include moderate polarity due to the ether and amine groups, which could confer solubility in polar solvents. The compound's reactivity would likely be influenced by the presence of the butyl group, which could affect its steric and electronic properties. While the specific properties of 4-Butylmorpholine are not discussed in the provided papers, related compounds such as 4-tert-butylcatechol derivatives exhibit solubility in polar solvents and thermal stability .
Applications De Recherche Scientifique
Synthesis and Characterization of Zinc(II) Phthalocyanine : A study by Mutlu et al. (2020) describes the synthesis of a new peripheral tetra-4-butylmorpholine substituted zinc(II) phthalocyanine. This compound was characterized for its thermal, spectroscopic, and photophysical properties, indicating its potential application in material science and photophysical research (Mutlu, Pişkin, Canpolat, & Öztürk, 2020).
13C-NMR Spectroscopic Analysis : In a study by Schiefer et al. (1986), mixtures of isomeric alkyl-4-butylmorpholines were analyzed using 13C-NMR spectroscopy. This research highlights the application of 4-Butylmorpholine derivatives in analytical chemistry, particularly in NMR spectroscopy (Schiefer, Beger, Scheller, & Grossmann, 1986).
Synthesis of Morpholine Derivatives : D’hooghe et al. (2006) reported the synthesis of cis-3,5-disubstituted morpholine derivatives, indicating the utility of 4-Butylmorpholine in organic synthesis and the development of new morpholine derivatives (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Photoelectron Spectrum Analysis : A study by Rademacher et al. (1987) on the photoelectron spectrum and electronic structure of 4-Butadiynylmorpholine, an amino-substituted 1,3-diyne, demonstrates the application of 4-Butylmorpholine derivatives in studying electronic structures (Rademacher, Woydt, Barz, & Himbert, 1987).
Organic Catalysts in Reductive C—C Bond Formation : Shaaban et al. (2015) established 4-Aminomorpholine as a versatile catalyst for various arylation processes, highlighting the catalytic applications of morpholine derivatives (Shaaban, Jolit, Petkova, & Maulide, 2015).
Action on Bacterium Growth by Microcalorimetry : Research by Li et al. (2010) explored the effects of selenomorpholine compounds on the growth of bacteria, indicating the potential application of 4-Butylmorpholine derivatives in microbiology and pharmacology (Li, Liu, Wu, & Qu, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
4-butylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-3-4-9-5-7-10-8-6-9/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRKVKPRHROQRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044499 | |
| Record name | 4-Butylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylmorpholine | |
CAS RN |
1005-67-0 | |
| Record name | 4-Butylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1005-67-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Butylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BUTYLMORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QV4M0PWHM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



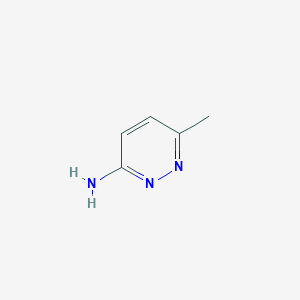
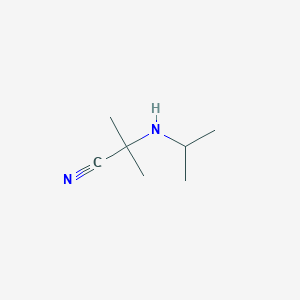
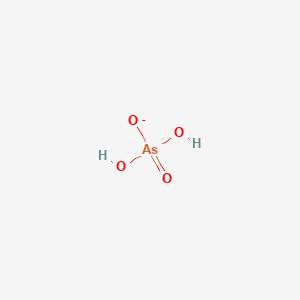
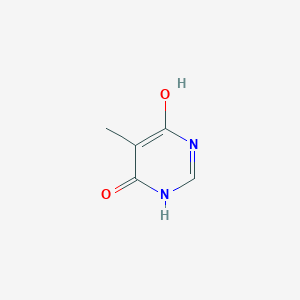
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate](/img/structure/B91936.png)
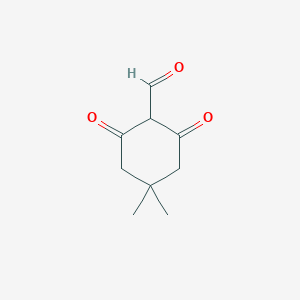
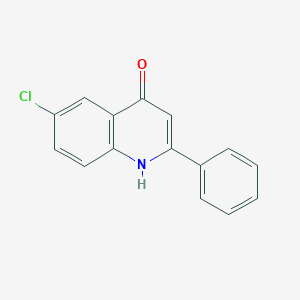
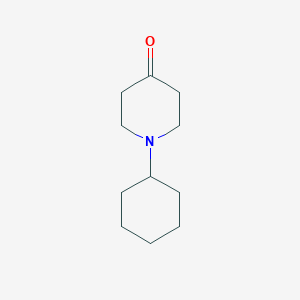
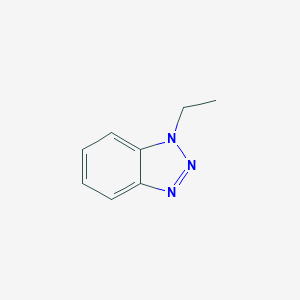
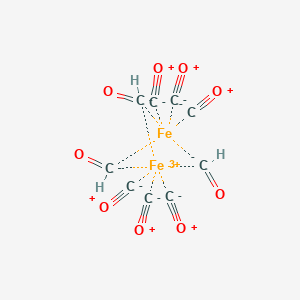
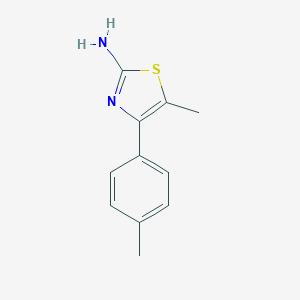
![6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride](/img/structure/B91948.png)
